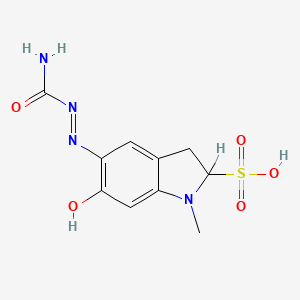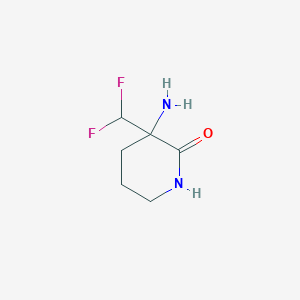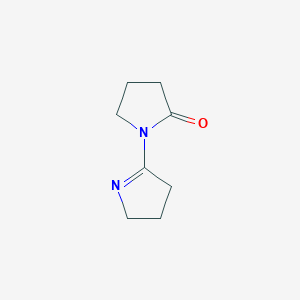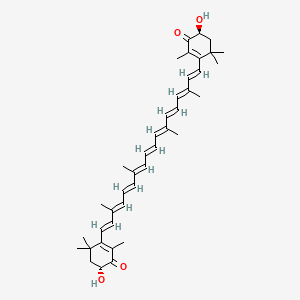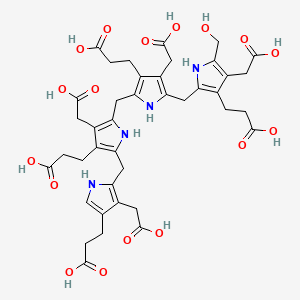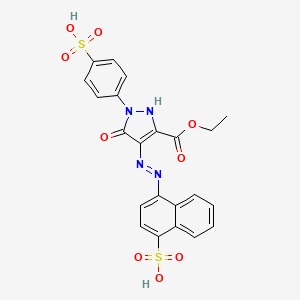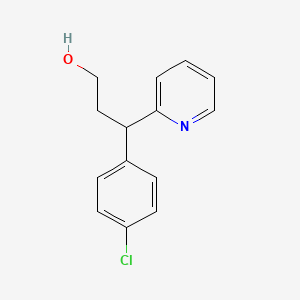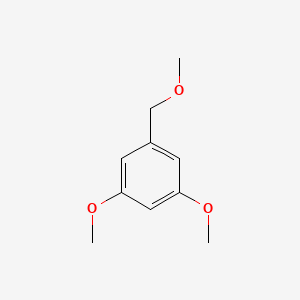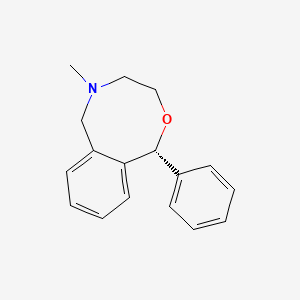
(-)-Nefopam
概要
説明
(-)-Nefopam: is a non-opioid, centrally-acting analgesic compound. It is primarily used for the relief of moderate to severe pain. Unlike traditional opioid analgesics, this compound does not exhibit the same risk of respiratory depression or addiction, making it a valuable alternative in pain management.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Nefopam typically involves the following steps:
Formation of the Benzoxazocine Ring: The initial step involves the formation of the benzoxazocine ring structure, which is a key component of this compound.
Substitution Reactions: Various substitution reactions are carried out to introduce the necessary functional groups onto the benzoxazocine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms to (-)-Nefopam.
Substitution: Various substitution reactions can be carried out to modify the functional groups on this compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Halogenating agents, such as chlorine or bromine, are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives of this compound, while reduction reactions may yield deoxygenated or hydrogenated derivatives.
科学的研究の応用
Chemistry: In chemistry, (-)-Nefopam is used as a model compound to study the mechanisms of analgesic action and to develop new analgesic agents with improved efficacy and safety profiles.
Biology: In biological research, this compound is used to investigate the pathways involved in pain perception and modulation. It is also used to study the interactions between analgesic compounds and their molecular targets.
Medicine: In medicine, this compound is used for the management of acute and chronic pain. It is particularly valuable in situations where opioid analgesics are contraindicated or where there is a risk of opioid addiction.
Industry: In the pharmaceutical industry, this compound is used as an active ingredient in various pain relief formulations. It is also used in the development of new analgesic drugs.
作用機序
Molecular Targets and Pathways: (-)-Nefopam exerts its analgesic effects by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, which enhances their analgesic effects. Additionally, this compound has been shown to interact with voltage-gated sodium channels, further contributing to its analgesic properties.
類似化合物との比較
Tramadol: Like (-)-Nefopam, tramadol is a centrally-acting analgesic. tramadol has a higher risk of addiction and respiratory depression.
Amitriptyline: Amitriptyline is a tricyclic antidepressant with analgesic properties. It shares some mechanisms of action with this compound but is primarily used for the treatment of depression.
Duloxetine: Duloxetine is a serotonin-norepinephrine reuptake inhibitor with analgesic effects. It is used for the treatment of chronic pain conditions such as fibromyalgia and diabetic neuropathy.
Uniqueness of this compound: this compound is unique in its ability to provide effective pain relief without the risk of respiratory depression or addiction associated with opioid analgesics. Its multi-modal mechanism of action, involving both neurotransmitter reuptake inhibition and sodium channel modulation, sets it apart from other analgesic compounds.
特性
IUPAC Name |
(1R)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDEAGGEXEMMM-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@@H](C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238577 | |
| Record name | (-)-Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91463-82-0 | |
| Record name | (-)-Nefopam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091463820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEFOPAM, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6JK42VH5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


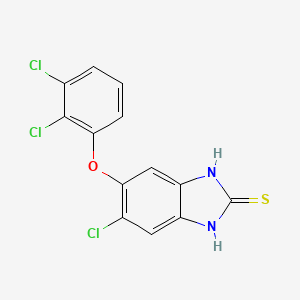
![[Tert-butyl(nitroso)amino]acetic acid](/img/structure/B3061223.png)
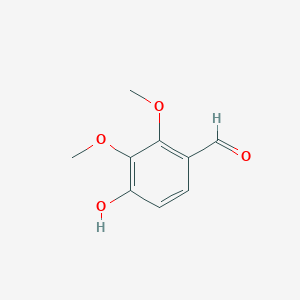
![2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride](/img/structure/B3061227.png)
